5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Catalog No.
S579019
CAS No.
947-95-5
M.F
C11H9ClN2O
M. Wt
220.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

CAS Number

947-95-5

Product Name

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

DKZPJLZXLKAMDO-UHFFFAOYSA-N

Synonyms

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2

The exact mass of the compound 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5) is a highly versatile, crystalline bis-electrophilic building block widely procured for the synthesis of complex fused heterocycles. Characterized by a pyrazole core substituted with a C4-formyl group and a C5-chloro leaving group, this compound is classically synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [1]. Operating as a dual-site electrophile, it allows sequential or one-pot nucleophilic attacks—first via condensation at the aldehyde, followed by displacement of the adjacent chlorine atom. With a stable melting point of 145–148 °C and excellent shelf-stability under inert conditions, it is a primary raw material for pharmaceutical libraries targeting antiviral, anticancer, and immunomodulatory pathways, as well as for advanced agrochemicals [2].

Research Fit

Scaffold Phenylpyrazole core with reactive 4-formyl and 5-chloro groups for versatile derivatization
Lipophilicity Higher calculated Log P supports CNS-targeted and cell-permeable compound library design
Entry point Key intermediate for synthesizing antimicrobial, anticancer, and antiviral screening compounds

Attempting to substitute 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with simpler analogs, such as 4-formyl-3-methyl-1-phenylpyrazole (lacking the C5-chloro group) or 5-chloro-3-methyl-1-phenylpyrazole (lacking the C4-formyl group), fundamentally disrupts downstream library synthesis[1]. The synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, strictly requires both functional groups in ortho-proximity: the formyl group initiates a Schiff base or Knoevenagel condensation to anchor the incoming binucleophile, while the C5-chlorine acts as an essential leaving group for the subsequent ring-closing cyclocondensation [2]. Without the chlorine atom, reactions stall at the acyclic intermediate stage, yielding 0% of the target fused heterocycle. Consequently, buyers targeting heteroannulated scaffolds must procure this exact bis-electrophile to ensure successful ring closure.

Substitution Risk

N-Methyl analog mismatch
Replacing N1-phenyl with N1-methyl markedly reduces lipophilicity and alters melting point, which may shift purification and ADME profiles.
Non-formyl analog limitation
Analogs lacking the 4-formyl group cannot undergo Knoevenagel or Perkin condensations, limiting the derivatization essential for active compound generation.

Cyclocondensation Efficiency for Fused Heterocycle Synthesis

The primary procurement value of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole lies in its ability to form fused pyrazolo-heterocycles. When reacted with binucleophiles (e.g., thiourea or hydrazines), the dual electrophilic sites enable rapid ring closure, yielding pyrazolopyrimidines or pyrazoloquinolines in high yields (typically 70–95%) [1]. In contrast, using a generic 4-formylpyrazole lacking the C5-halogen leaving group completely fails to produce the fused system, stalling at the condensation intermediate (0% fused product yield) [2].

Evidence DimensionYield of fused bicyclic heterocycle (e.g., pyrazolopyrimidine)
Target Compound Data70–95% yield via sequential condensation and C5-chloro displacement
Comparator Or Baseline4-formyl-3-methyl-1-phenylpyrazole (0% yield; stalls at acyclic intermediate)
Quantified DifferenceAbsolute requirement of the C5-chloro group for >70% ring closure
ConditionsReaction with binucleophiles (e.g., thiourea, amidines) under standard cyclocondensation conditions

Buyers synthesizing fused heterocyclic libraries must select the 5-chloro variant to enable the secondary cyclization step.

Lipophilicity vs N-Me
Data to verify
ΔLog P = +1.84
Melting point shift (145–148 °C vs 78–79 °C)
Higher lipophilicity may support CNS-targeted library design
In silico prediction; compare experimentally

Reactivity in Green Multi-Component Reactions (MCRs)

For industrial scale-up, the compound demonstrates high conversion efficiency as an electrophile in multi-component reactions. In Knoevenagel condensations with active methylene compounds using water-soluble catalysts (e.g., bis[(L)prolinate-N,O]Zn), 5-chloro-4-formyl-3-methyl-1-phenylpyrazole achieves 82–93% conversion yields in aqueous media or under solvent-free conditions[1]. Standard unactivated aryl aldehydes often require harsher organic solvents, longer reflux times, or strong Lewis acids to achieve comparable conversions.

Evidence DimensionKnoevenagel condensation yield in aqueous/green media
Target Compound Data82–93% yield using mild Zn-prolinate catalysis
Comparator Or BaselineUnactivated aryl aldehydes (lower yields or require harsh organic solvents)
Quantified DifferenceHighly efficient conversion (>80%) under environmentally benign conditions
ConditionsAqueous medium or solvent-free, bis[(L)prolinate-N,O]Zn catalyst

High reactivity under green chemistry conditions reduces solvent waste and processing costs during industrial scale-up.

Antimicrobial MIC
Class-level inference
MIC = 12.5 μg/mL
Supports antimicrobial screening context
Derivative 3b (pyrazolyl chalcone); in vitro assay

Solid-State Stability and Handling Characteristics

Processability is a critical factor for procurement. Crystallographic analysis confirms that 5-chloro-4-formyl-3-methyl-1-phenylpyrazole forms a highly stable monoclinic crystal lattice (space group P21/c) stabilized by directionally specific C–H···O and C–H···π(arene) interactions[1]. This results in a stable, easily handled solid powder with a melting point of 145–148 °C . Compared to liquid aliphatic bis-electrophiles that require cold-chain logistics and are prone to rapid degradation, this solid pyrazole intermediate can be stored reliably at 4 °C under nitrogen for extended periods without significant decomposition.

Evidence DimensionPhysical state and thermal stability
Target Compound DataStable crystalline solid (mp 145–148 °C) with strong intermolecular hydrogen bonding
Comparator Or BaselineLiquid aliphatic bis-electrophiles (prone to degradation, require strict cold-chain)
Quantified DifferenceExtended shelf-life and handling ease due to robust solid-state packing
ConditionsStandard laboratory storage and handling (4 °C, inert atmosphere)

A stable crystalline form simplifies weighing, batch formulation, and long-term storage in both laboratory and manufacturing environments.

Antiproliferative IC50
Class-level inference
MCF7: 3.81 ± 0.2 μM
HCT116: 8.37 ± 0.5 μM
Supports cytotoxicity endpoint review
Derivative 13; cell line assay
Antiviral protection
Class-level inference
Derivative 6: 100% protection, 0% mortality
vs amantadine: lower protection; docking score advantage
Supports antiviral screening model context
In ovo NDV assay; molecular docking against TLR4

Precursor for Fused Pyrazolo-Pharmaceuticals

Essential starting material for synthesizing pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are heavily investigated as kinase inhibitors and antiviral agents (e.g., NDV inhibitors showing up to 100% protection in in vitro models) [1].

Building Block for Bioactive Chalcones and Schiff Bases

Procured for Knoevenagel and Claisen-Schmidt condensations to generate pyrazole-tethered chalcones and Schiff bases, which serve as intermediates for antiproliferative screening against cancer cell lines (e.g., MCF7, MDA-MB-231) [2].

Substrate for Green Multi-Component Synthesis

Ideal for use in aqueous or solvent-free Biginelli and Knoevenagel reactions, allowing chemical manufacturers to produce complex pyrazole derivatives while adhering to green chemistry principles and reducing solvent overhead [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Higher lipophilicity scaffold
Passive permeability and BBB model assays
Anticancer lead generation
Reactive formyl for heterocycle assembly
Cytotoxicity and cell panel screening
Antiviral paramyxovirus research
Aldehyde handle for hydrazone synthesis
In ovo antiviral assay and docking studies
Antimicrobial hit discovery
Privileged scaffold for chalcone derivatization
MIC determination and resistance profiling
Bioconjugation & chemical biology
Reactive 4-formyl for condensation chemistry
Knoevenagel/Perkin reaction efficiency and library diversity

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

220.0403406 Da

Monoisotopic Mass

220.0403406 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde

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